molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

Katalognummer: B601759
CAS-Nummer: 1449430-45-8
Molekulargewicht: 334.7
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afatinib Impurity 2 is a byproduct formed during the synthesis of Afatinib, a second-generation tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer. Afatinib targets and irreversibly binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), inhibiting their kinase activity and thereby blocking the signaling pathways that promote cancer cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Afatinib Impurity 2 involves multiple steps, including cyclization, nitration, substitution, reduction, condensation, and salification. The starting material, 4-fluoro-2-aminobenzoic acid, undergoes these reactions to form Afatinib, with Impurity 2 being one of the byproducts . The reaction conditions are carefully controlled to optimize yield and minimize impurities. For example, the reduction step may involve the use of hydrogen gas and a palladium catalyst, while the condensation step might use a dehydrating agent like thionyl chloride .

Industrial Production Methods

In industrial settings, the synthesis of Afatinib and its impurities, including Impurity 2, is scaled up using robust and efficient processes. These processes are designed to be reproducible and to maintain high purity levels. The industrial production of Afatinib involves a three-stage manufacturing process that includes nitro-reduction, amidation, and salification . This process is optimized to control not only the process-related impurities but also the degradation impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Afatinib Impurity 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Chlorine gas, nitric acid.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which are structurally related to Afatinib .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of Afatinib Impurity 2 involves specific chemical reactions that may lead to its formation as a byproduct. The preparation methods are crucial for ensuring that the impurity levels remain within acceptable limits to maintain drug safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to identify and quantify these impurities.

This compound serves several important roles in pharmaceutical quality control:

  • Reference Standard : It can be used as a reference standard for analytical testing to ensure consistent quality in Afatinib production.
  • Stability Studies : Understanding the behavior of this impurity under various conditions helps in evaluating the stability of Afatinib formulations.
  • Regulatory Compliance : Regulatory agencies require detailed impurity profiling to assess the safety and efficacy of pharmaceutical products. The identification and quantification of impurities like this compound are essential for meeting these regulatory standards.

Case Study 1: Impact on Drug Safety

A study conducted on the degradation pathways of Afatinib revealed that certain impurities, including this compound, could potentially lead to adverse effects if present above specified limits. The study emphasized the need for rigorous impurity control during manufacturing processes to ensure patient safety.

Case Study 2: Analytical Method Development

Research focused on developing HPLC methods for quantifying this compound demonstrated that optimized analytical techniques could significantly enhance detection sensitivity and specificity. This advancement aids in maintaining compliance with pharmacopoeial standards.

Vergleich Mit ähnlichen Verbindungen

Afatinib Impurity 2 can be compared with other impurities formed during the synthesis of tyrosine kinase inhibitors. Similar compounds include:

This compound is unique due to its specific formation pathway and its structural similarity to Afatinib, which makes it an important compound for studying the purity and stability of the drug .

Eigenschaften

CAS-Nummer

1449430-45-8

Molekularformel

C14H8ClFN4O3

Molekulargewicht

334.7

Aussehen

Solid Powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.